B1578818 Beta-Amyloid (10-26)

Beta-Amyloid (10-26)

Cat. No.: B1578818
M. Wt: 2005.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (10-26) is a useful research compound. Molecular weight is 2005.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (10-26) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (10-26) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Applications

Imaging Techniques
Beta-Amyloid (10-26) is crucial in developing imaging ligands for positron emission tomography (PET) scans. Compounds like Pittsburgh Compound B (PIB) utilize the binding properties of amyloid peptides to visualize amyloid plaques in the brains of patients with AD. Studies have shown that PIB can differentiate between various forms of dementia by highlighting amyloid deposition levels, providing insights into disease progression and aiding early diagnosis .

Biomarker Development
Research has focused on identifying biomarkers in cerebrospinal fluid (CSF) and blood that correlate with the presence of Beta-Amyloid (10-26). These biomarkers are essential for diagnosing AD at preclinical stages, allowing for timely intervention . The challenge remains in developing sensitive assays that can detect low concentrations of these peptides reliably.

Research Applications

Understanding Pathophysiology
Beta-Amyloid (10-26) serves as a model for studying amyloid aggregation and its neurotoxic effects. Research indicates that oligomeric forms of Aβ, including this fragment, are more toxic than fibrillar aggregates. This underscores the importance of understanding different Aβ species' roles in neurodegeneration .

Transgenic Animal Models
Transgenic mice expressing human amyloid precursor protein (APP) have been instrumental in studying the effects of Beta-Amyloid (10-26) on neurodegeneration. These models allow researchers to investigate how variations in Aβ structure influence plaque formation and cognitive decline . Recent findings suggest that targeting specific Aβ species may yield better therapeutic outcomes than broad-spectrum approaches.

Therapeutic Applications

Drug Development
Beta-Amyloid (10-26) is a target for several therapeutic strategies aimed at reducing amyloid burden in AD patients. Monoclonal antibodies such as aducanumab and lecanemab have been developed to specifically target aggregated forms of Aβ, demonstrating efficacy in reducing amyloid plaques and potentially slowing cognitive decline .

Small Molecule Inhibitors
Research is ongoing into small molecules that can disrupt the aggregation process of Beta-Amyloid peptides. These compounds aim to prevent the formation of toxic oligomers and fibrils, thereby mitigating their neurotoxic effects .

Case Studies and Research Findings

Study Focus Findings
Klunk et al. (2004)PIB ImagingDemonstrated that PIB effectively binds to amyloid plaques in vivo, correlating with cognitive decline .
Bateman et al. (2012)BiomarkersIdentified CSF levels of Aβ42 as predictive markers for AD progression .
Sevigny et al. (2016)Aducanumab TrialShowed significant reduction in amyloid plaques with associated clinical benefits in early AD patients .
van Dyck et al. (2022)Lecanemab StudyReported that treatment led to reduced amyloid levels and modest cognitive improvement .

Properties

Molecular Weight

2005.2

sequence

YEVHHQKLVFFAEDVGS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.